2,4,4-Trimethyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ethyl ether, benzene, chloroform.solubility in water: none. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,4,4-trimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAVYEUJEMRIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026766 | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

104.9 °C, 104 °C | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

1.7 °C, 35 °F (2 °C) (OPEN CUP), 1.7 °C o.c. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; soluble in ethyl ether, benzene, chloroform., Solubility in water: none | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7218 @ 20 °C/4 °C, Relative density (water = 1): 0.72 | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.8 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

35.9 [mmHg], 35.9 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 11.02 | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

107-40-4 | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentene, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,4-Trimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R0DU21I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-106.3 °C, -106 °C | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-2-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the physical and chemical properties of 2,4,4-trimethyl-2-pentene?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,4,4-trimethyl-2-pentene, also known as β-diisobutylene. The information is compiled to support research and development activities, with a focus on data presentation, experimental context, and chemical reactivity.

General Information

This compound is a branched alkene, an organic compound with the molecular formula C₈H₁₆.[1] It is typically a colorless liquid with a distinct odor.[1][2] The presence of a double bond in its structure makes it more reactive than its saturated alkane counterparts, allowing it to participate in various chemical reactions, most notably addition reactions.[1] It is primarily used in organic synthesis as a starting material or intermediate for producing other chemicals, including fragrances, flavors, and polymers.[1][3]

-

IUPAC Name: 2,4,4-trimethylpent-2-ene[2]

-

CAS Number: 107-40-4[2]

-

Synonyms: β-Diisobutylene, 2,2,4-Trimethyl-3-pentene, 2,4,4-Trimethylpent-2-ene[1][4]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is a highly flammable liquid and is insoluble in water but soluble in many organic solvents like ethanol (B145695) and ether.[2][3]

| Property | Value | Conditions |

| Molecular Weight | 112.21 g/mol [2][3] | |

| Appearance | Colorless liquid[2][5] | |

| Boiling Point | 104 °C[6][7][8] | at 760 mm Hg |

| Melting Point | -106.3 °C[2][6][7][9] | |

| Density | 0.72 g/mL[6][7][8] | at 25 °C |

| 0.7218 g/mL[2] | at 20 °C/4 °C | |

| Refractive Index | 1.416[6][7][8] | at 20 °C/D |

| Solubility in Water | 8.0 x 10⁻³ g/L[3] | at 25 °C |

| Vapor Pressure | 83 mmHg[7][8] | at 37.7 °C |

| 35.1 mmHg (est.)[9] | at 25.0 °C | |

| Vapor Density | >1 (air = 1)[3][7][8] | |

| 3.8 (air = 1)[2] | ||

| Flash Point | 2 °C[7][8] | closed cup |

| Autoignition Temp. | 305 °C (581 °F)[2][3] | |

| Viscosity | 2.7903 Pa·s[3] | at 166.84 K |

| Surface Tension | 3.3078 x 10⁻² N/m[3] | at 166.8 K |

| Heat of Vaporization | 4.4208 x 10⁷ J/kmol[3] | at 166.84 K |

Chemical Properties

The chemical behavior of this compound is largely dictated by its alkene functional group. It is highly flammable and can form explosive mixtures with air.[5]

| Property | Description |

| Reactivity | The presence of a carbon-carbon double bond makes it susceptible to addition reactions.[1] It reacts with oxidizing agents.[5] |

| Flammability | Highly flammable liquid and vapor.[5][7] Vapors are heavier than air and may travel to an ignition source.[5] |

| Atmospheric Reactivity | In the atmosphere, it reacts with photochemically-produced hydroxyl radicals and ozone. The atmospheric half-life with hydroxyl radicals is estimated to be about 4.4 hours, and with ozone, it is about 2 hours.[3] |

| Stability | Stable under normal conditions. Avoid contact with strong oxidizing agents, acids, and bases.[10] |

Spectroscopic Data

A variety of spectroscopic data is available for the characterization of this compound. This includes:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectral data are available.[3][11][12]

-

Infrared Spectroscopy (IR): IR spectral data has been collected.[3][13]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, often coupled with Gas Chromatography (GC-MS).[3][4][14]

-

UV-Visible Spectroscopy (UV): Maximum absorption is noted at 207 nm in alcohol.[3]

Experimental Protocols

Detailed experimental protocols for determining every physical property are not available in the cited literature. However, methods for purification and analysis have been described.

-

Purification Method: Due to its high flammability, fractional distillation under a nitrogen atmosphere is recommended for purification.[3][6] This method separates the compound from impurities based on differences in boiling points while the inert atmosphere prevents combustion.

-

Analytical Laboratory Methods:

-

Gas Chromatography (GC): A chromatographic method has been described for identifying volatile components, including this compound, in air samples from rubbers. This method utilizes a flame ionization detector (FID) and a copper capillary column with squalane.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been employed for the analysis of butene oligomerates, where this compound is a component.[6][7]

-

Reactivity and Synthesis

The double bond in this compound is the center of its chemical reactivity. It readily undergoes electrophilic addition reactions. For instance, it can be hydrogenated in the liquid phase over a Pd/γ-Al₂O₃ catalyst.[6][7] It also reacts with oxidants and is involved in atmospheric photochemical reactions.[3][5]

Several industrial synthesis routes for this compound and its isomer have been reported:

-

From Isobutylene (B52900): One common method involves the extraction of isobutylene with sulfuric acid, followed by heating the extract to release a mixture of isomeric diisobutylenes.[3]

-

As a By-product: It is also formed as a by-product in the manufacturing of methyl tert-butyl ether (MTBE) and butadiene.[3]

-

From Alcohols: A documented preparation method involves the reaction of tert-butanol (B103910) or isobutanol in the presence of a sulfuric acid or strong acid resin catalyst at temperatures between 60-95 °C in a closed system.[15]

Below is a diagram illustrating the synthesis pathway from tert-butanol.

Caption: Synthesis pathway of 2,4,4-trimethylpentene isomers from tert-butanol.

Safety and Handling

This compound is a hazardous substance requiring careful handling.

-

Physical Hazards: It is a highly flammable liquid.[5] Its vapors are heavier than air and can form explosive mixtures with air, with a risk of distant ignition.[5] All ignition sources must be eliminated from handling and storage areas. Use of explosion-proof electrical equipment and non-sparking tools is mandatory.[5][16]

-

Health Hazards:

-

Inhalation: May cause drowsiness, headache, and nausea.[5] High concentrations may affect the central nervous system.[5]

-

Eye Contact: May cause serious eye irritation.[16]

-

Ingestion: May cause abdominal pain and vomiting. Aspiration into the lungs can cause serious damage.[5][16] Do NOT induce vomiting.[5][16]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety spectacles or eye protection, and appropriate respiratory protection (e.g., a filter respirator for organic vapors) depending on the airborne concentration.[5][16]

-

Storage and Disposal: Store in a cool, fireproof, well-ventilated area separated from oxidants.[5] Collect spills with an inert absorbent material and dispose of according to local regulations.[5] It is considered toxic to aquatic life with long-lasting effects.[16]

References

- 1. CAS 107-40-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 5. ICSC 0737 - this compound [inchem.org]

- 6. This compound | 107-40-4 [chemicalbook.com]

- 7. 2,4,4-三甲基-2-戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4,4-トリメチル-2-ペンテン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, 107-40-4 [thegoodscentscompany.com]

- 10. lanxess.com [lanxess.com]

- 11. This compound(107-40-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Isomerism of 2,4,4-trimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,4,4-trimethyl-2-pentene, a branched alkene of significant interest in organic synthesis and as a precursor in various industrial applications. The document details its molecular structure, explores the nuances of its isomerism, presents key physicochemical data in a comparative format, and outlines relevant experimental protocols. Visualizations of molecular structures and reaction pathways are provided to facilitate a deeper understanding of the chemical principles discussed.

Molecular Structure of this compound

This compound, also known as β-diisobutylene, is an unsaturated hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2][3] Its IUPAC name is 2,4,4-trimethylpent-2-ene. The structure features a five-carbon pentene backbone with a double bond located at the second carbon position (C2). Three methyl groups are attached as substituents: two at the fourth carbon (C4) and one at the second carbon (C2).

The presence of the trisubstituted double bond and the bulky tert-butyl group at the C4 position significantly influences its chemical reactivity and physical properties.

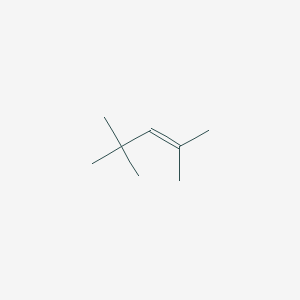

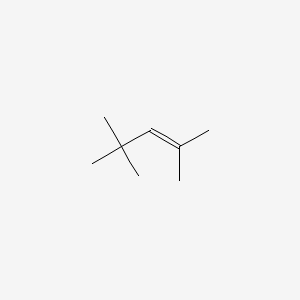

Figure 1: 2D structure of this compound.

Isomerism

This compound is part of a group of structural isomers with the formula C₈H₁₆. The most commercially significant isomers are the trimethylpentenes, which are primarily produced through the dimerization of isobutylene (B52900).[1][3]

Structural Isomers

The primary structural isomer of this compound is 2,4,4-trimethyl-1-pentene (B89804) (α-diisobutylene).[2] This isomer has the double bond at the terminal position (C1). Industrially, these two isomers are often produced as a mixture.[4]

Other structural isomers with a trimethylpentene backbone include:

-

2,3,4-trimethyl-1-pentene

-

3,4,4-trimethyl-2-pentene , which exists as geometric isomers.[6]

Figure 2: Relationship between key trimethylpentene isomers.

Stereoisomerism

Due to the substitution pattern around the double bond, this compound itself does not exhibit geometric (cis-trans) isomerism. The two methyl groups on one of the sp² hybridized carbons prevent the existence of distinct geometric isomers. However, other structural isomers, such as 3,4,4-trimethyl-2-pentene , can exist as cis and trans isomers.[6]

Physicochemical Properties

The physicochemical properties of this compound and its key isomers are summarized in the table below for comparative analysis.

| Property | This compound | 2,4,4-trimethyl-1-pentene | 2,3,4-trimethyl-2-pentene | 3,4,4-trimethyl-2-pentene (mixture of stereoisomers) |

| CAS Number | 107-40-4[3] | 107-39-1[2] | 565-77-5[1] | 598-96-9[6] |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight ( g/mol ) | 112.21[1] | 112.21[2] | 112.21 | 112.21 |

| Boiling Point (°C) | 104[7] | 101-102[8][9] | 116[10] | Not available |

| Melting Point (°C) | -106.3[7] | -93.5[2] | -113[1][10] | Not available |

| Density (g/mL at 20°C) | 0.7218 | 0.7150[2] | 0.743 (at 25°C)[10] | Not available |

| Refractive Index (n_D²⁰) | 1.4160[1] | 1.4096[2] | 1.428[10] | Not available |

Experimental Protocols

Synthesis

General Method: Acid-Catalyzed Dimerization of Isobutylene

The industrial production of 2,4,4-trimethylpentene isomers involves the acid-catalyzed dimerization of isobutylene.[3] This process typically yields a mixture of 2,4,4-trimethyl-1-pentene and this compound.[4]

-

Reactants: Isobutylene (or a C4 hydrocarbon stream containing isobutylene), acid catalyst (e.g., sulfuric acid, solid phosphoric acid, or acidic ion-exchange resins).[10]

-

General Procedure:

-

The isobutylene-containing feed is brought into contact with the acid catalyst under controlled temperature and pressure.

-

The acid protonates an isobutylene molecule to form a stable tert-butyl cation.

-

This carbocation then acts as an electrophile and attacks the double bond of a second isobutylene molecule, forming a C8 carbocation.

-

Elimination of a proton from the C8 carbocation yields the mixture of 2,4,4-trimethyl-1-pentene and this compound. The ratio of the isomers can be influenced by reaction conditions.[8]

-

A patented method for producing a mixture with a high concentration of 2,4,4-trimethyl-1-pentene involves the reaction of tert-butanol (B103910) or isobutanol in a sealed reactor with sulfuric acid as a catalyst at temperatures between 60-95°C.[5]

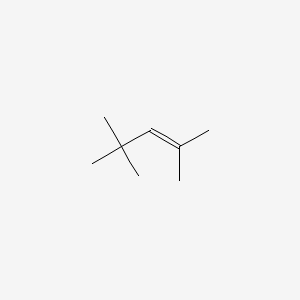

Figure 3: General pathway for the synthesis of this compound.

Isomerization of 2,4,4-trimethyl-1-pentene to this compound

The less stable 1-pentene (B89616) isomer can be converted to the more stable 2-pentene (B8815676) isomer through acid catalysis.[8]

-

Reactants: A mixture rich in 2,4,4-trimethyl-1-pentene, acid catalyst.

-

General Procedure:

-

The isomer mixture is heated in the presence of an acid catalyst.

-

The catalyst facilitates the protonation of the double bond, leading to the formation of a carbocation intermediate.

-

Subsequent deprotonation can lead to the formation of the thermodynamically more stable this compound.

-

Purification and Separation

Fractional Distillation

Due to the difference in boiling points between 2,4,4-trimethyl-1-pentene (101-102°C) and this compound (104°C), fractional distillation can be employed for their separation, although the close boiling points necessitate a highly efficient fractionating column.[7][8][9]

-

Apparatus: A distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a controlled heat source.

-

General Procedure:

-

The isomer mixture is placed in the distillation flask.

-

The mixture is heated, and the vapor rises through the fractionating column.

-

The component with the lower boiling point (2,4,4-trimethyl-1-pentene) will enrich in the vapor phase and reach the top of the column first.

-

The vapor is then condensed and collected in the receiving flask.

-

Careful control of the distillation rate and temperature is crucial for achieving good separation.

-

Preparative Gas Chromatography

For obtaining high-purity samples of each isomer, preparative gas chromatography is a suitable technique.

-

Principle: The components of the mixture are separated based on their differential partitioning between a stationary phase in a column and a mobile gas phase.

-

General Procedure:

-

A sample of the isomer mixture is injected into the gas chromatograph.

-

The components are separated as they travel through the column.

-

As each purified isomer elutes from the column, it can be collected in a cold trap.

-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the following signals:

-

A singlet corresponding to the nine protons of the tert-butyl group.

-

A singlet for the three protons of the methyl group at C2.

-

A singlet for the vinylic proton at C3.

-

A singlet for the three protons of the other methyl group at C2.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C-H stretching vibrations for the sp³ and sp² hybridized carbons.

-

A C=C stretching vibration for the double bond.

-

C-H bending vibrations.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will be dominated by the formation of stable carbocations, particularly the tert-butyl cation.

References

- 1. Buy this compound | 107-40-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [guidechem.com]

- 5. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

- 6. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 7. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 8. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 9. 2-Pentene, 3,4,4-trimethyl- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,4,4-trimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4,4-trimethyl-2-pentene, a branched alkene of significant interest as an intermediate in the production of various chemicals, including isooctane, a high-octane gasoline component. This document details the prevalent synthetic methodologies, purification techniques, and analytical characterization of the target compound.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the acid-catalyzed dimerization of isobutylene (B52900). This reaction typically yields a mixture of diisobutylene isomers, with 2,4,4-trimethyl-1-pentene (B89804) and this compound being the major products.[1] The reaction proceeds via a carbocation mechanism, initiated by the protonation of isobutylene by an acid catalyst.

Reaction Mechanism: Acid-Catalyzed Dimerization of Isobutylene

The acid-catalyzed dimerization of isobutylene involves the following key steps:

-

Protonation of Isobutylene: An acid catalyst donates a proton to a molecule of isobutylene to form a stable tertiary carbocation.

-

Electrophilic Attack: The resulting carbocation acts as an electrophile and attacks the double bond of a second isobutylene molecule, forming a new carbon-carbon bond and a larger carbocation.

-

Deprotonation: The C8 carbocation loses a proton to regenerate the acid catalyst and form the diisobutylene product. The position from which the proton is lost determines the resulting isomer (2,4,4-trimethyl-1-pentene or this compound).

References

Spectroscopic data interpretation for 2,4,4-trimethyl-2-pentene (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-trimethyl-2-pentene, an isomer of octene, is a key intermediate in industrial chemistry, frequently encountered in processes such as alkylation and polymerization. A thorough understanding of its molecular structure is paramount for optimizing reaction conditions, ensuring product purity, and for its application in various fields, including fuel and polymer production. This technical guide provides an in-depth interpretation of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide presents a comprehensive analysis of the spectral data, supported by detailed experimental protocols and visual representations of the analytical workflow and structural elucidation pathways.

Molecular Structure

This compound possesses the chemical formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol .[1][2] Its structure is characterized by a pentene backbone with methyl groups at positions 2 and 4, and a tert-butyl group at position 4.

Figure 1. Chemical Structure of this compound.[1]

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clear comparison and interpretation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| 5.16 | 1H | Singlet | C₃-H (vinylic) |

| 1.71 | 6H | Singlet | C₂-CH₃ (vinylic methyls) |

| 1.66 | 3H | Singlet | C₂-CH₃ (vinylic methyl) |

| 1.09 | 9H | Singlet | C₄-(CH₃)₃ (tert-butyl) |

Note: The two distinct signals for the vinylic methyl groups suggest they are in slightly different chemical environments.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 133.4 | C₂ (quaternary alkene) |

| 125.2 | C₃ (vinylic CH) |

| 56.9 | C₄ (quaternary) |

| 31.6 | C₄-(C H₃)₃ (tert-butyl methyls) |

| 29.5 | C₅ (methyls on C4) |

| 25.9 | C₁ (methyl on C2) |

| 18.0 | C₁' (methyl on C2) |

Note: Assignments are based on typical chemical shift ranges and predictive models. Experimental verification is recommended.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2960-2850 | C-H stretch (alkane) |

| 1670-1640 | C=C stretch (alkene) |

| 1465 | -CH₂- bend (alkane) |

| 1375 | -CH₃ bend (alkane) |

| ~840 | =C-H bend (trisubstituted alkene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 112 | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | [C₇H₁₃]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (allyl cation) |

Spectroscopic Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is relatively simple due to the high degree of symmetry in the molecule.

-

δ 5.16 (1H, s): This singlet in the vinylic region corresponds to the lone proton on the double bond (C₃-H). The absence of splitting indicates no adjacent protons.

-

δ 1.71 and 1.66 (6H and 3H respectively, both s): These two singlets are assigned to the three methyl groups attached to the C₂ of the double bond. The slight difference in their chemical shifts can be attributed to their geometric relationship (cis/trans) to the tert-butyl group, which places them in marginally different electronic environments.

-

δ 1.09 (9H, s): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group at C₄. The high integration value and singlet multiplicity are characteristic of a tert-butyl group.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

-

δ 133.4 and 125.2: These two signals in the downfield region are characteristic of the sp² hybridized carbons of the double bond. The quaternary carbon (C₂) is expected to be further downfield than the vinylic methine carbon (C₃).

-

δ 56.9: This signal is attributed to the quaternary sp³ hybridized carbon at C₄.

-

δ 31.6, 29.5, 25.9, and 18.0: These signals in the upfield region correspond to the sp³ hybridized methyl carbons. The signal at δ 31.6 is assigned to the three equivalent methyl carbons of the tert-butyl group. The remaining signals are assigned to the methyl groups attached to the double bond and the other methyl groups.

Infrared (IR) Spectrum

The IR spectrum displays characteristic absorption bands that confirm the presence of both alkane and alkene functional groups.

-

2960-2850 cm⁻¹: Strong absorptions in this region are due to the C-H stretching vibrations of the methyl and tert-butyl groups.

-

1670-1640 cm⁻¹: A medium intensity band in this region is indicative of the C=C stretching vibration of the alkene.

-

1465 cm⁻¹ and 1375 cm⁻¹: These bands correspond to the bending vibrations of the -CH₂- and -CH₃ groups, respectively.

-

~840 cm⁻¹: A band around this region is characteristic of the out-of-plane bending vibration of the =C-H bond in a trisubstituted alkene.

Mass Spectrum

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

m/z 112: A peak corresponding to the molecular weight of this compound confirms the molecular formula C₈H₁₆.[1]

-

m/z 97: This peak likely results from the loss of a methyl group (CH₃•, 15 Da) from the molecular ion.

-

m/z 57: This is often the base peak and corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺), formed by cleavage of the bond between C₃ and C₄.

-

m/z 55: This peak can be attributed to the further loss of two hydrogen atoms from the tert-butyl cation or other fragmentation pathways.

-

m/z 41: This peak is characteristic of the stable allyl cation ([C₃H₅]⁺).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: As a volatile liquid, this compound can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated inlet.

-

Ionization: Electron Ionization (EI) is commonly used. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

Caption: Workflow for spectroscopic analysis of this compound.

Caption: Logical relationships in the structural elucidation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. Each technique offers unique and complementary information, from the detailed connectivity and electronic environment provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. The data presented and interpreted in this guide serve as a valuable reference for researchers and professionals in the chemical and pharmaceutical industries, aiding in quality control, reaction monitoring, and the development of new synthetic methodologies.

References

An In-depth Technical Guide to the Thermodynamic and Kinetic Data of 2,4,4-Trimethyl-2-pentene Reactions

This technical guide provides a comprehensive overview of the thermodynamic and kinetic data for reactions involving 2,4,4-trimethyl-2-pentene. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing reaction pathways.

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability and behavior in chemical reactions. The following tables summarize key thermodynamic data for this compound in both liquid and gas phases.

Condensed Phase Thermodynamic Data for this compound

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -5292.3 ± 1.8 | kJ/mol | Ccb | Rockenfeller and Rossini, 1961 |

| Standard Enthalpy of Formation (ΔfH°liquid) | -142.4 | kJ/mol | Calculation from ΔcH° | NIST WebBook |

| Standard Entropy (S°liquid) | 298.7 | J/mol·K | Parks and Huffman, 1930 | |

| Constant Pressure Heat Capacity (Cp,liquid) | 233.5 | J/mol·K | at 296.0 K | Parks and Huffman, 1930 |

Gas Phase Thermodynamic Data for this compound

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Hydrogenation (ΔrH°) | -118.8 | kJ/mol | Chyd | Dolliver, Gresham, et al., 1937 |

Kinetic Data

Kinetic data provide insights into the rates and mechanisms of reactions involving this compound. This section covers its atmospheric reactions and, most notably, its liquid-phase hydrogenation and isomerization.

Atmospheric Reactions

The following table presents kinetic data for the gas-phase reactions of this compound with key atmospheric oxidants.

| Reaction | Rate Constant | Temperature (K) | Atmospheric Half-life |

| + OH radicals | 8.77 x 10-11 cm3/molecule·s (estimated) | 298 | ~4.4 hours |

| + O3 | 1.39 x 10-16 cm3/molecule·s | 296.6 | ~2 hours |

Liquid-Phase Hydrogenation and Isomerization

The hydrogenation of this compound is a significant reaction, often accompanied by isomerization. A study on a commercial Ni/Al2O3 catalyst provided the following activation energies.

| Reaction | Catalyst | Activation Energy (Ea) |

| Hydrogenation of this compound | Ni/Al2O3 | 49 kJ/mol |

| Isomerization of 2,4,4-trimethyl-1-pentene (B89804) to this compound | Ni/Al2O3 | - |

| Hydrogenation of 2,4,4-trimethyl-1-pentene | Ni/Al2O3 | 34 kJ/mol |

The isomerization between 2,4,4-trimethyl-1-pentene and this compound has also been studied, revealing that the α-alkene is surprisingly favored at equilibrium due to steric strain in the more substituted isomer. The thermodynamic parameters for this isomerization are provided below.

| Reaction | ΔH° | ΔS° |

| 2,4,4-trimethyl-1-pentene ⇌ this compound | 3.51 ± 0.03 kJ/mol | -0.47 ± 0.10 J/mol·K |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. This section outlines the protocols for determining the enthalpy of combustion and for conducting liquid-phase hydrogenation.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of volatile liquids like this compound is determined using a bomb calorimeter.

Apparatus:

-

Oxygen bomb calorimeter

-

Crucible (platinum or other suitable material)

-

Ignition wire

-

Oxygen cylinder with pressure regulator

-

Calibrated thermometer or temperature sensor

-

Stirrer

-

Water bath

Procedure:

-

A precisely weighed sample of this compound (typically encapsulated for volatile liquids) is placed in the crucible inside the bomb.

-

The ignition wire is attached to the electrodes, making contact with the sample.

-

The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded after thermal equilibrium is reached.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat of formation of nitric acid and sulfuric acid, if applicable, and for the heat of combustion of the ignition wire.

Liquid-Phase Hydrogenation in a Stirred-Tank Reactor

The kinetics of the liquid-phase hydrogenation of this compound can be studied in a batch or semi-batch stirred-tank reactor.

Apparatus:

-

High-pressure stirred-tank reactor (e.g., Parr reactor) equipped with a gas-inducing impeller, heating mantle, temperature controller, pressure gauge, and sampling port.

-

Hydrogen gas cylinder with a mass flow controller.

-

Catalyst (e.g., Pd/Al2O3 or Ni/Al2O3).

-

Solvent (e.g., isooctane, ethanol).

-

Gas chromatograph (GC) for analyzing the composition of the reaction mixture.

Procedure:

-

The reactor is charged with a known amount of solvent and the catalyst.

-

The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then with hydrogen.

-

The reactor is heated to the desired reaction temperature while stirring.

-

The reactor is pressurized with hydrogen to the desired pressure.

-

A known amount of this compound is injected into the reactor to start the reaction.

-

Liquid samples are withdrawn at regular time intervals through the sampling port.

-

The samples are analyzed by GC to determine the concentrations of the reactant, product (2,2,4-trimethylpentane), and any isomers.

-

The reaction rate is determined from the change in concentration of the reactant over time.

-

The experiment is repeated at different temperatures, pressures, and catalyst concentrations to determine the reaction order, rate constants, and activation energy.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow.

Caption: Reaction pathways for the hydrogenation and isomerization of this compound.

Caption: Workflow for a typical liquid-phase hydrogenation experiment.

A Technical Guide to 2,4,4-Trimethyl-2-Pentene: Commercial Availability, Grades, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, various grades, and key applications of 2,4,4-trimethyl-2-pentene (CAS No. 107-40-4), also known as β-diisobutylene. This branched alkene is a valuable building block in organic synthesis and a substrate in various chemical research areas.

Commercial Availability and Major Suppliers

This compound is readily available from several major chemical suppliers. Researchers and drug development professionals can procure this compound in various quantities, from laboratory-scale amounts to bulk orders. Key suppliers include:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (including the former Alfa Aesar and Acros Organics brands)

-

Santa Cruz Biotechnology

-

TCI (Tokyo Chemical Industry)

Commercial Grades and Specifications

The different commercial grades of this compound are primarily distinguished by their purity levels. The choice of grade is critical and depends on the sensitivity of the intended application. Higher purity grades are recommended for applications where isomeric impurities could interfere with reaction outcomes or analytical results.

A key impurity often found in commercial this compound is its isomer, 2,4,4-trimethyl-1-pentene. This is due to the common manufacturing process involving the dimerization of isobutylene, which can yield a mixture of these two isomers.[1]

The following table summarizes the common commercial grades and their typical specifications.

| Grade (Purity) | Typical Appearance | Refractive Index (at 20°C) | Density (at 25°C) | Boiling Point | Primary Impurities | Suppliers |

| ≥96% | Colorless liquid | ~1.416 | ~0.72 g/mL | ~104°C | 2,4,4-trimethyl-1-pentene, other C8 isomers | Santa Cruz Biotechnology[2][3] |

| 97% | Clear, colorless to light yellow liquid | 1.4150 to 1.4170 | ~0.72 g/mL | ~104°C | 2,4,4-trimethyl-1-pentene, other C8 isomers | Thermo Scientific Chemicals[4] |

| >97.0% (GC) | Colorless to almost colorless clear liquid | Not specified | Not specified | ~104°C | Not specified | TCI[5] |

| 98% | Clear, colorless to light yellow liquid | 1.4150 to 1.4170 | ~0.72 g/mL | ~104°C | Not specified | Thermo Scientific Chemicals[6] |

| >98.0% (GC) | Colorless to almost colorless clear liquid | Not specified | Not specified | ~104°C | Not specified | TCI |

| 99% | Liquid | ~1.416 | 0.72 g/mL | 104°C | 2,4,4-trimethyl-1-pentene | Sigma-Aldrich[2][7] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. Below are methodologies for common applications cited in the literature.

Protocol 1: Liquid-Phase Hydrogenation of this compound

This protocol is based on studies investigating the kinetics of isooctene hydrogenation.[8]

Objective: To convert this compound to its corresponding alkane, 2,2,4-trimethylpentane (B7799088) (isooctane).

Materials:

-

This compound (grade to be selected based on kinetic study requirements)

-

Palladium on activated carbon (Pd/C) catalyst (e.g., 5% or 10% Pd) or Pd/γ-Al2O3[8]

-

Solvent (e.g., ethanol, hexane (B92381), or cyclohexane)

-

Hydrogen gas (high purity)

-

Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

Procedure:

-

Catalyst Preparation: Weigh the desired amount of Pd/C catalyst and suspend it in the chosen solvent within the reaction vessel.

-

Reactant Addition: Add a known concentration of this compound to the solvent and catalyst mixture in the reaction vessel.

-

System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

-

Reaction Initiation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 to 8 bar).[8]

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 110°C) while stirring vigorously to ensure good mixing of the three phases (solid catalyst, liquid reactants/solvent, and gaseous hydrogen).[9]

-

Monitoring the Reaction: Take samples from the reaction mixture at regular intervals using the sampling port.

-

Sample Analysis: Analyze the withdrawn samples by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards 2,2,4-trimethylpentane. A flame ionization detector (FID) is typically used for this analysis.

-

Reaction Termination: Once the desired conversion is achieved, or after a predetermined time, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Isolation: Filter the reaction mixture to remove the solid catalyst. The resulting solution contains the product, which can be purified further by distillation if necessary.

Protocol 2: Analysis of Butene Oligomerization Products by GC-MS

This protocol outlines a general method for the analysis of complex hydrocarbon mixtures, such as those produced from butene oligomerization, which may contain this compound.[10][11]

Objective: To identify and quantify the components of a butene oligomerate sample.

Materials:

-

Oligomerate sample

-

High-purity solvents for dilution (e.g., hexane or dichloromethane)

-

Internal standard (e.g., a C9 or C10 alkane not present in the sample)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the oligomerate sample in a suitable solvent. Add a known amount of an internal standard to the solution for quantitative analysis.

-

GC-MS Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms) suitable for hydrocarbon analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, typically in split mode to avoid column overloading.

-

Oven Temperature Program: Start with a low initial temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate to separate the different components based on their boiling points.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis:

-

Peak Identification: Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST/Wiley). The retention time of each peak can also be compared with that of known standards.

-

Quantification: Determine the concentration of each identified component by comparing its peak area to that of the internal standard.

-

Visualizations

Experimental Workflow for Application of this compound

The following diagram illustrates a typical workflow for researchers using this compound, from initial project planning to final data analysis.

Caption: A logical workflow for utilizing this compound in a research setting.

This guide provides a foundational understanding of this compound for scientific and research applications. For specific safety and handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 107-40-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. osti.gov [osti.gov]

- 5. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 6. This compound | 107-40-4 [chemicalbook.com]

- 7. This compound, 107-40-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cenmed.com [cenmed.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Disposal of 2,4,4-Trimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 2,4,4-trimethyl-2-pentene (CAS No. 107-40-4), also known as β-diisobutylene. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures for this highly flammable and environmentally hazardous chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its high flammability and its toxicity to aquatic life with long-lasting effects.

GHS Classification:

-

Flammable Liquids: Category 2[1]

-

Aspiration Hazard: Category 1[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause drowsiness or dizziness)[1]

-

Hazardous to the Aquatic Environment (Chronic): Category 2[2]

Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[1]

-

H336: May cause drowsiness or dizziness.[1]

-

H411: Toxic to aquatic life with long lasting effects.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [4] |

| Molecular Weight | 112.21 g/mol | [4] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 104 °C (lit.) | [2][6] |

| Melting Point | -106.3 °C to -106 °C (lit.) | [2][6] |

| Density | 0.72 g/mL at 25 °C (lit.) | [2] |

| Vapor Density | >1 (vs air) | [2] |

| Vapor Pressure | 83 mmHg (37.7 °C) | [2] |

| Solubility in Water | Insoluble | [6] |

| Refractive Index | n20/D 1.416 (lit.) | [2] |

Table 2: Flammability Data

| Property | Value | Reference |

| Flash Point | 2 °C (35.6 °F) - closed cup | [2] |

| Autoignition Temperature | 305 °C (581 °F) | [4][5] |

Table 3: Toxicity Data

| Type | Species | Value | Reference |

| Aquatic Toxicity (LC50) | Oncorhynchus mykiss (Rainbow Trout) | 0.58 mg/L - 96 h | |

| Mammalian Acute Toxicity (Oral, LD50) | No data available | ||

| Mammalian Acute Toxicity (Inhalation, LC50) | No data available |

Table 4: Occupational Exposure Limits

| Organization | Limit | Notes |

| OSHA PEL | No specific limit established for this compound. | |

| ACGIH TLV | No specific limit established for this compound. | |

| NIOSH REL | No specific limit established for this compound. |

Note: For the related compound 2,2,4-trimethylpentane (B7799088) (isooctane), the ACGIH TLV is 300 ppm as a TWA.[7]

Experimental and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Protocol for Safe Handling and Storage

Objective: To outline the required procedures for the safe handling and storage of this compound to minimize exposure and prevent fire or other incidents.

Methodology:

-

Engineering Controls:

-

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[1]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[1] Use protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[2]

-

-

Handling Procedures:

-

Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5] No smoking in the handling area.[1][5]

-

Use only non-sparking tools.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][8]

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[8]

-

-

Storage Conditions:

Protocol for Responding to a Small Chemical Spill

Objective: To provide a step-by-step procedure for safely containing and cleaning up a small spill of this compound.

Methodology:

-

Evacuate and Secure the Area:

-

Don Appropriate PPE:

-

At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, a respirator with an organic vapor cartridge is required.[5]

-

-

Contain the Spill:

-

Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[4][5] Do not use combustible materials like sawdust.

-

Clean Up and Decontamination:

-

Waste Disposal:

Disposal Guidelines

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]

-

General Procedure: Dispose of contents and container to an approved waste disposal plant.[1][9]

-

Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways, as it is toxic to aquatic life.[1][8]

Visualizations

The following diagrams illustrate key logical and experimental workflows for handling this compound.

Caption: Hazard Identification and Mitigation Flowchart.

Caption: Small Chemical Spill Response Workflow.

References

- 1. fishersci.com [fishersci.com]

- 2. nextsds.com [nextsds.com]

- 3. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]

- 4. airgas.com [airgas.com]

- 5. ICSC 0737 - this compound [inchem.org]

- 6. DIISOBUTYL KETONE - ACGIH [acgih.org]

- 7. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. 2,4,5-T - IDLH | NIOSH | CDC [cdc.gov]

- 10. lanxess.com [lanxess.com]

The Unseen Journey of a Gasoline Component: A Technical Guide to the Natural Occurrence and Environmental Fate of 2,4,4-Trimethyl-2-Pentene

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the environmental behavior of 2,4,4-trimethyl-2-pentene, a significant component of gasoline and various industrial processes. This in-depth whitepaper offers a critical resource for researchers, scientists, and drug development professionals, providing a thorough examination of its origins, its journey through the environment, and the methods used to study it.

While the industrial uses of this compound are well-documented, its natural occurrence is not. This guide establishes that the compound is primarily of anthropogenic origin, with no significant evidence of its production in plants, animals, or through other natural processes. Its presence in the environment is almost exclusively linked to human activities.

The core of the guide focuses on the environmental fate of this compound, detailing its behavior in the atmosphere, soil, and water. Key findings indicate a relatively short atmospheric lifespan due to rapid degradation by hydroxyl radicals and ozone. In terrestrial and aquatic environments, its journey is marked by slow biodegradation, suggesting a degree of persistence.

This technical paper presents all quantitative data in clearly structured tables for straightforward comparison and analysis. Furthermore, it provides detailed descriptions of the experimental protocols, including standardized methods from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), that are crucial for understanding and replicating the cited research.

To further enhance comprehension, the guide includes visualizations of the compound's environmental fate and the typical analytical workflow for its detection, rendered in the DOT language for clarity and precision.

Natural Occurrence and Industrial Sources

This compound is a branched alkene primarily synthesized for industrial purposes. While general classes of alkenes are known to be produced by various plants and microorganisms, there is a lack of specific evidence pointing to the natural biosynthesis of this compound. Its presence in the environment is overwhelmingly attributed to anthropogenic sources.

The main industrial applications and sources of release include:

-

Gasoline Additive: It is a component of gasoline, and its release into the environment occurs through fuel evaporation and combustion.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as antioxidants and polymers.[2]

-

Industrial Emissions: Manufacturing processes involving diisobutylene can lead to its release through various waste streams.

Environmental Fate

The environmental journey of this compound is dictated by its physical and chemical properties, which influence its distribution and degradation across different environmental compartments.

Atmospheric Fate

Once released into the atmosphere, this compound exists predominantly in the vapor phase due to its high vapor pressure.[2] Its persistence in the air is limited by rapid chemical reactions with photochemically produced hydroxyl radicals (•OH) and ozone (O₃). The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 4.4 hours, while the half-life for its reaction with ozone is about 2 hours, making these the primary degradation pathways in the atmosphere.[2]

Terrestrial Fate

In soil, the mobility of this compound is moderate. Its moderate soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggests that it has some tendency to adsorb to soil particles. Volatilization from moist soil surfaces is expected to be a significant removal process. Biodegradation in soil is reported to be a slow process.

Aquatic Fate

In aquatic environments, this compound is expected to volatilize rapidly from the water surface to the atmosphere, governed by its Henry's Law constant. Adsorption to suspended solids and sediment is not considered a major fate process. The potential for bioconcentration in aquatic organisms is considered high based on its octanol-water partition coefficient (log Kow). Similar to its fate in soil, biodegradation in water is a slow process.[2]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and environmental fate properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [3] |

| Molecular Weight | 112.21 g/mol | [3] |

| Boiling Point | 104.9 °C | [4] |

| Melting Point | -106.3 °C | [4] |

| Vapor Pressure | 35.1 mmHg at 25 °C | [4] |

| Water Solubility | 11.91 mg/L at 25 °C (estimated) | [4] |

| log Kow | 4.14 (estimated) | [4] |

| Henry's Law Constant | 0.881 atm·m³/mol (estimated) | [2] |

Table 2: Environmental Fate Parameters of this compound

| Parameter | Value | Reference |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~276 (estimated) | [2] |

| Bioconcentration Factor (BCF) | ~240 (estimated) | [2] |

| Atmospheric Half-life (vs. •OH) | ~4.4 hours (estimated) | [2] |

| Atmospheric Half-life (vs. O₃) | ~2 hours (estimated) | [2] |

| Biodegradation | Slow in soil and water | [2] |

Experimental Protocols

The study of the environmental fate of this compound relies on standardized and validated experimental methodologies. Below are detailed descriptions of the key experimental protocols.

Biodegradation Assessment: Respirometry

Principle: The biodegradability of this compound in an aqueous medium is assessed by measuring the oxygen consumption of a microbial inoculum in the presence of the test substance. This is typically performed using a closed respirometer over a 28-day period, following guidelines such as OECD 301F (Manometric Respirometry Test).[5]

Methodology:

-

Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum. It is washed and aerated to bring it to an endogenous state.

-

Test Setup: A known concentration of this compound (as the sole carbon source) is added to a mineral medium inoculated with the prepared sludge in a sealed respirometer flask. Control flasks containing only the inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring for 28 days.

-

Measurement: The consumption of oxygen is monitored over time using a pressure sensor or by electrolytic oxygen generation to maintain a constant pressure. The carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

-

Data Analysis: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD) of the test substance.

Analysis in Environmental Samples: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is used for the determination of volatile organic compounds (VOCs) like this compound in water and soil samples. The volatile compounds are purged from the sample matrix with an inert gas, trapped on a sorbent material, and then thermally desorbed into a gas chromatograph for separation and a mass spectrometer for detection and quantification. This follows principles outlined in EPA Method 8260D.[6]

Methodology for Water Samples (Purge and Trap):

-

Sample Collection: Water samples are collected in vials with no headspace to prevent volatilization.

-

Purging: A specific volume of the water sample is placed in a purging vessel. An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate and temperature. The volatile compounds are stripped from the water and carried into the gas stream.

-

Trapping: The gas stream passes through a trap containing one or more sorbent materials (e.g., Tenax®, silica (B1680970) gel, carbon molecular sieves). The VOCs are retained on the trap while the inert gas is vented.

-

Desorption and Analysis: The trap is rapidly heated, and the trapped compounds are backflushed with a carrier gas into the GC column. The GC separates the compounds based on their boiling points and affinities for the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio.

Methodology for Soil and Sediment Samples (Solvent Extraction):

-

Sample Collection and Preservation: Soil samples are collected with minimal disturbance and can be preserved with methanol (B129727) to prevent volatilization and biodegradation of the target analytes.

-